![molecular formula C20H23ClN2O2 B1589584 Gelsemine, monohydrochloride CAS No. 35306-33-3](/img/structure/B1589584.png)
Gelsemine, monohydrochloride
Overview
Description
Gelsemine monohydrochloride is an alkaloid compound found in the root bark of the Gelsemium sempervirens plant, also known as yellow jessamine or Carolina jasmine. It has been used in traditional Chinese medicine for centuries and is known to have a wide range of pharmacological activities, including antispasmodic, analgesic, sedative, and anti-inflammatory effects. Gelsemine monohydrochloride is also a major component of the Gelsemium sempervirens extract, which is used in the treatment of various conditions such as headache, fever, and anxiety. In recent years, the use of Gelsemine monohydrochloride has been studied in laboratory experiments to better understand its potential therapeutic applications.
Scientific Research Applications
Neuropharmacology Anxiolytic and Neuralgia-Alleviating Effects
Gelsemine, monohydrochloride has been shown to penetrate the brain and produce neurological activities. It exhibits anxiolytic effects, which can help alleviate anxiety, and also has neuralgia-alleviating effects, suggesting potential use in treating nervous system diseases .
Memory and Cognitive Function
Research indicates that Gelsemine may have an impact on working and reference memory, as assessed in mice using the 8-arm radial maze . This suggests a possible application in studying cognitive functions and memory-related disorders.
Modulation of GABAA Receptors
Gelsemine has been found to inhibit the agonist-evoked currents of recombinant and native GABAA receptors. This functional inhibition is not associated with the benzodiazepine binding site, indicating a unique interaction mechanism . This could have implications for research into GABAergic synapses and related neurological conditions.
Stress-Induced Anxiety
Studies have explored the suppressive effects of Gelsemine on stress-induced anxiety-like behaviors in mouse models. This research aims to understand how Gelsemine can influence chronic-unpredictable-mild-stress (CUMS)-induced anxiety and could lead to therapeutic applications .
5. Interaction with Orthosteric Sites of Receptors Gelsemine, along with other compounds like koumine and bicuculline, interacts with the orthosteric site located at the interface between the α and β subunits of certain receptors . This interaction is significant for understanding the molecular pharmacology of these receptors.
Potential Therapeutic Applications
The ability of Gelsemine to produce neurological activities opens up potential therapeutic applications for treating nervous system diseases due to its ability to penetrate the brain .
Mechanism of Action
Target of Action
Gelsemine, monohydrochloride is a natural alkaloid that primarily targets the mammalian glycine receptors . These receptors are inhibitory neurotransmitter-gated ion channels in the central nervous system (CNS) . The activation of these receptors leads to an inhibitory postsynaptic potential in neurons following chloride ion influx .
Mode of Action
Gelsemine, monohydrochloride interacts with its targets, the glycine receptors, in a subunit-specific manner . It acts as an agonist, causing the receptors to open and allow chloride ions to flow into the neuron . This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential . This results in an overall inhibitory effect on neuronal activity .
Biochemical Pathways
The action of Gelsemine, monohydrochloride on glycine receptors affects several biochemical pathways. It has been shown to inhibit the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Moreover, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein . These actions suggest that Gelsemine, monohydrochloride may have a role in modulating inflammatory responses and tau protein-related pathways in the CNS .
Pharmacokinetics
This suggests that it has good bioavailability in the CNS, which is crucial for its neurological effects .
Result of Action
The action of Gelsemine, monohydrochloride results in several molecular and cellular effects. It has been found to significantly alleviate cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . In addition, it substantially prevents Aβ oligomer-induced over-activation of microglia and astrocytes . Furthermore, Gelsemine, monohydrochloride prevents Aβ oligomer-induced reduction of PSD-95, a representative post-synaptic protein .
Action Environment
The action, efficacy, and stability of Gelsemine, monohydrochloride can be influenced by various environmental factors. For instance, the plant genus from which Gelsemine is extracted is native to the subtropical and tropical Americas, as well as to China and southeast Asia . The specific environmental conditions in these regions, such as climate and soil composition, may affect the production and potency of Gelsemine.
properties
IUPAC Name |
(2'S,3S,6'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11?,13?,15?,16?,17-,19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNIVHTXRYXBIV-BTVMRDASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H]3C1C4C2CC([C@@]35C6=CC=CC=C6NC5=O)OC4)C=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956740 | |
Record name | 3-Ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1H,5H-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL | |
Record name | GELSEMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3551 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gelsemine, monohydrochloride | |
Color/Form |
PRISMS FROM METHANOL + ETHER | |
CAS RN |
35306-33-3 | |
Record name | 3-Ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1H,5H-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gelsemine, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GELSEMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3551 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
326 °C | |
Record name | GELSEMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3551 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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